

CTX-0294885 solubility and stability in experimental buffers

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Compound of Interest		
Compound Name:	CTX-0294885	
Cat. No.:	B612119	Get Quote

Technical Support Center: CTX-0294885

Welcome to the technical support center for **CTX-0294885**. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing **CTX-0294885** effectively in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is CTX-0294885 and what is its primary application?

CTX-0294885 is a novel bis-anilino pyrimidine compound that functions as a broad-spectrum kinase inhibitor.[1][2] Its primary application is in mass spectrometry-based kinome profiling, where it serves as a powerful affinity reagent to capture and identify a wide range of protein kinases from cell lysates.[1][2][3] It has been shown to capture 235 kinases from MDA-MB-231 cells, including all members of the AKT family.[1][3][4] This makes it a valuable tool for studying kinase signaling networks in various diseases like cancer, inflammation, and diabetes.[4]

Q2: What is the recommended solvent for preparing stock solutions of **CTX-0294885**?

The recommended solvent for preparing stock solutions of **CTX-0294885** is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Q3: What are the recommended storage conditions for **CTX-0294885** stock solutions?



Stock solutions of **CTX-0294885** in DMSO should be stored under the following conditions to ensure stability:

• -80°C: for up to 2 years[4]

• -20°C: for up to 1 year[4]

It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: How do I prepare working solutions of CTX-0294885 in aqueous buffers?

Due to the hydrophobic nature of many kinase inhibitors, it is recommended to first prepare a high-concentration stock solution in DMSO. This stock can then be diluted into your aqueous experimental buffer. To minimize precipitation, the final concentration of DMSO in the aqueous solution should be kept as low as possible, typically below 1%. It is crucial to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and thorough mixing.

Solubility in Experimental Buffers

Quantitative data on the solubility of **CTX-0294885** in common experimental buffers such as PBS, Tris-HCl, or HEPES is not extensively available in the public domain. The solubility will be dependent on the final concentration of the compound, the pH and composition of the buffer, and the percentage of co-solvents like DMSO.

General Recommendations for Enhancing Aqueous Solubility:

- pH Adjustment: For weakly basic compounds, lowering the pH of the buffer can increase solubility.
- Use of Co-solvents: For in vivo applications, co-solvents such as PEG300, Tween-80, and SBE-β-CD have been used.[4]
- Sonication and Heating: If precipitation occurs upon dilution, gentle warming and/or sonication can aid in dissolution.[4]

Table 1: Solubility of CTX-0294885 in Various Solvents (for Stock and In Vivo Formulations)



Solvent/Formulation	Solubility	Notes
DMSO	≥ 88 mg/mL (200.94 mM)	Use fresh, moisture-free DMSO.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.71 mM)	Clear solution. Prepare fresh for in vivo use.[4]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL (5.71 mM)	Clear solution. Prepare fresh for in vivo use.[4]

Note: "≥" indicates that the saturation point was not reached at this concentration.

Stability in Experimental Buffers

Specific stability data for **CTX-0294885** in various experimental buffers at different pH values and temperatures are not readily available. However, compounds with a pyrimidine scaffold have been shown to be stable in simulated physiological media like phosphate-buffered saline (PBS).

General Recommendations for Ensuring Stability:

- Prepare fresh working solutions in aqueous buffers for each experiment.
- Avoid prolonged storage of aqueous solutions.
- Protect solutions from light, especially if the compound has known photosensitivity.

Troubleshooting Guide

Issue 1: Precipitation of CTX-0294885 upon dilution in aqueous buffer.

- Potential Cause: The aqueous solubility limit of the compound has been exceeded.
- Troubleshooting Steps:
 - Lower the Final Concentration: Reduce the final concentration of CTX-0294885 in your assay.



- Increase DMSO Concentration: Slightly increase the final percentage of DMSO in your working solution (be mindful of your system's tolerance to DMSO, typically ≤ 0.5% in cellbased assays).
- Optimize Dilution Method: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing.
- Gentle Heating/Sonication: If precipitation persists, gently warm the solution (e.g., to 37°C)
 or use a bath sonicator for a short period.
- Buffer Composition: High ionic strength buffers (e.g., high concentration phosphate buffers) can sometimes decrease the solubility of hydrophobic compounds. Consider using a lower concentration buffer or an organic buffer like HEPES or Tris.

Issue 2: Inconsistent or lower-than-expected activity in kinase assays.

- Potential Cause 1: Inaccurate concentration of the active compound due to precipitation.
- Solution: Visually inspect your working solutions for any signs of precipitation before each
 use. If precipitation is observed, prepare a fresh solution using the troubleshooting steps
 above.
- Potential Cause 2: Degradation of the compound in the stock or working solution.
- Solution:
 - Ensure that the DMSO stock solution has been stored correctly at -20°C or -80°C and protected from light.
 - Prepare fresh aqueous working solutions for each experiment. Avoid using aqueous solutions that have been stored.
 - To confirm the integrity of your stock, consider obtaining a fresh vial of the compound.
- Potential Cause 3: Suboptimal assay conditions.
- Solution:



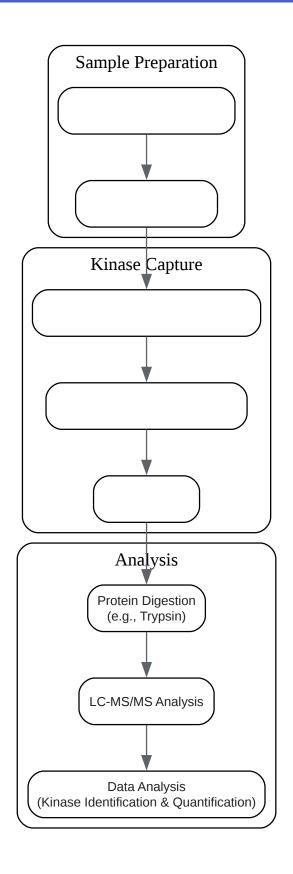
- ATP Concentration: If CTX-0294885 is an ATP-competitive inhibitor, its apparent potency (IC50) will be affected by the ATP concentration in the assay. Ensure you are using a consistent and appropriate ATP concentration.
- Enzyme and Substrate Concentrations: Verify that the concentrations of your kinase and substrate are optimal for the assay.
- Buffer Components: Ensure that the buffer components (e.g., detergents, salts) are compatible with both the enzyme and the inhibitor.

Experimental Protocols & Workflows

Experimental Workflow for Kinome Profiling

The following diagram illustrates a general workflow for using **CTX-0294885** in a kinome profiling experiment.





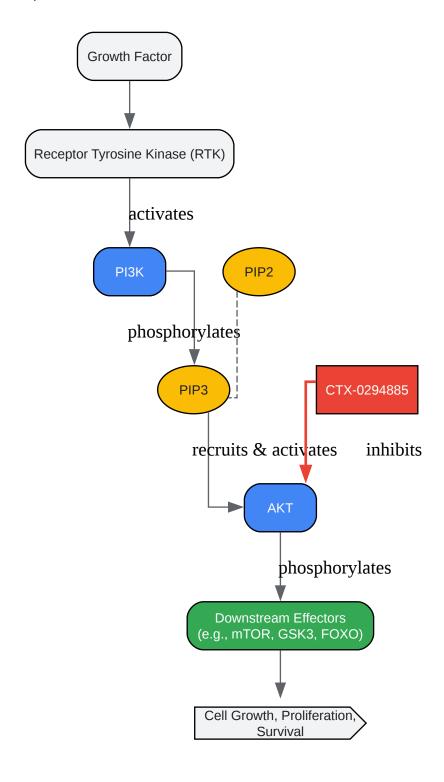
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Caption: A generalized workflow for kinome profiling using CTX-0294885.



Signaling Pathway: Inhibition of the PI3K/AKT Pathway

CTX-0294885 is known to capture all members of the AKT kinase family, which are central nodes in the PI3K/AKT signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.





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Caption: CTX-0294885 inhibits the AKT kinases in the PI3K/AKT pathway.

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